

5-(2-Thienyl)Pentanoic Acid molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-(2-Thienyl)Pentanoic Acid**

Cat. No.: **B1207467**

[Get Quote](#)

An In-Depth Technical Guide to **5-(2-Thienyl)Pentanoic Acid**: Properties, Synthesis, and Applications

Introduction

5-(2-Thienyl)pentanoic acid is a bifunctional molecule featuring a terminal carboxylic acid and a thiophene heterocyclic ring, connected by a five-carbon aliphatic chain. As a member of the thiophene family, it serves as a valuable heterocyclic building block in synthetic organic chemistry and medicinal chemistry. The thiophene ring is a well-recognized bioisostere of the benzene ring, a substitution often employed in drug design to modulate physicochemical properties, improve metabolic stability, and enhance target affinity.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the core physicochemical properties of **5-(2-Thienyl)pentanoic acid**, offers a detailed and validated synthetic protocol, and explores its current and potential applications, particularly within the realm of drug discovery. The content is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding of this versatile chemical compound.

Part 1: Physicochemical Properties and Characterization

A precise understanding of a compound's properties is the foundation of all subsequent experimental work. This section details the key molecular and physical data for **5-(2-Thienyl)pentanoic acid** and outlines standard protocols for its analytical validation.

Core Molecular Data

The fundamental identifiers and structural information for **5-(2-Thienyl)pentanoic acid** are summarized below. This data is critical for database searches, structural analysis, and computational modeling.

Identifier	Value	Source(s)
Molecular Formula	C ₉ H ₁₂ O ₂ S	[1] [2] [3] [4]
Molecular Weight	184.26 g/mol	[1] [2] [3] [4] [5]
CAS Number	21010-06-0	[1] [2] [3] [6]
Canonical SMILES	C1=CSC(=C1)CCCCC(=O)O	[2] [7] [8]
InChI Key	OQFTZRHAQGXEQU-UHFFFAOYSA-N	[7] [8]

Physical Properties

The physical state and stability of the compound inform its handling, storage, and application in various reaction conditions.

Property	Value	Source(s)
Appearance	Pale cream to yellow or brown crystals/powder	[8]
Melting Point	41-44 °C	[6] [9]
Boiling Point	178 °C @ 14 Torr	[6]
Storage Conditions	2-8°C, sealed in a dry, dark place	[6]
pKa (Predicted)	4.72 ± 0.10	[6]

Analytical Characterization Protocols

Validation of compound identity and purity is a non-negotiable step in any scientific workflow. The protocols described below represent self-validating systems for ensuring the quality of **5-(2-Thienyl)pentanoic acid**.

Causality: Gas chromatography is the method of choice for assessing the purity of volatile and thermally stable compounds like **5-(2-Thienyl)pentanoic acid**. The technique separates the analyte from volatile impurities based on their differential partitioning between a stationary phase and a mobile gas phase, providing a quantitative measure of purity expressed as a percentage of the total integrated peak area.[\[8\]](#)

Methodology:

- **Sample Preparation:** Accurately weigh approximately 10 mg of **5-(2-Thienyl)pentanoic acid** and dissolve it in 1 mL of a suitable solvent such as Dichloromethane or Ethyl Acetate.
- **Instrument Setup:**
 - **Column:** Use a standard non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm x 0.25 µm).
 - **Carrier Gas:** Helium at a constant flow rate of 1 mL/min.
 - **Injector:** Set to 250°C with a split ratio of 50:1.
 - **Oven Program:**
 - Initial temperature: 100°C, hold for 2 minutes.
 - Ramp: Increase at 10°C/min to 250°C.
 - Final hold: Hold at 250°C for 5 minutes.
 - **Detector (FID):** Set to 280°C.
- **Injection & Analysis:** Inject 1 µL of the prepared sample. The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. Commercial grades typically show a purity of ≥94-95%.[\[8\]](#)

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguous structural elucidation. It provides information on the chemical environment of each proton in the molecule, confirming the connectivity of the thiophene ring, the pentanoic acid chain, and the carboxylic acid group. Spectroscopic data for this compound is publicly available, providing a reference for validation.[10]

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of Deuterated Chloroform (CDCl_3).
- Data Acquisition: Acquire the ^1H NMR spectrum on a 400 MHz or higher spectrometer.
- Expected Chemical Shifts (δ , ppm):
 - ~11-12 ppm (singlet, 1H): Carboxylic acid proton (-COOH). This peak is often broad and may exchange with trace water.
 - ~6.8-7.2 ppm (multiplets, 3H): Protons on the thiophene ring.
 - ~2.8 ppm (triplet, 2H): Methylene group adjacent to the thiophene ring (- CH_2 -Thiophene).
 - ~2.4 ppm (triplet, 2H): Methylene group adjacent to the carboxyl group (- CH_2 -COOH).
 - ~1.7 ppm (multiplet, 4H): The two central methylene groups of the alkyl chain.
- Validation: The observed spectrum should match the predicted shifts, multiplicities, and integrations for the structure of **5-(2-Thienyl)pentanoic acid**.

Part 2: Synthesis of **5-(2-Thienyl)Pentanoic Acid**

While commercially available, an understanding of the synthetic route to **5-(2-Thienyl)pentanoic acid** is crucial for researchers interested in creating derivatives or scaling up production. The following section outlines a reliable and logical synthetic strategy.

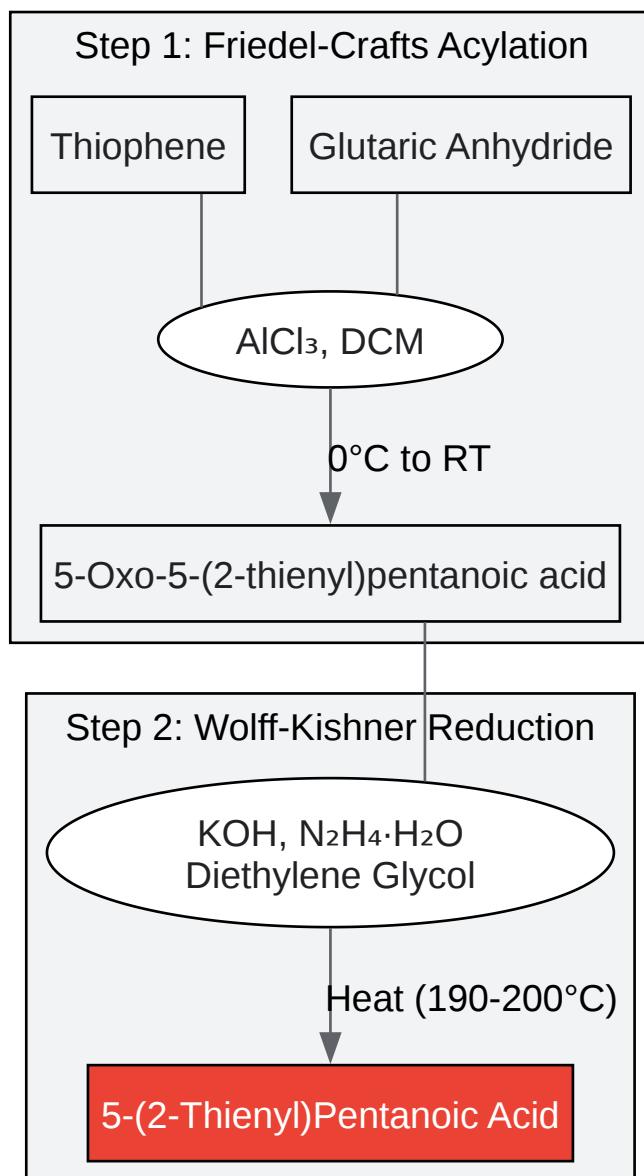
Retrosynthetic Analysis and Strategy

The target molecule can be disconnected at the C-C bond between the thiophene ring and the alkyl chain. This suggests a Friedel-Crafts acylation reaction as a key step to form this bond, introducing a keto-acid precursor. The ketone can then be reduced to a methylene group to yield the final product. This two-step approach is robust and utilizes common, well-understood reactions.

Detailed Experimental Protocol: A Two-Step Synthesis

Causality: This protocol is designed for high yield and purity. Friedel-Crafts acylation using glutaric anhydride is efficient for installing the five-carbon backbone. The subsequent Wolff-Kishner reduction is chosen because it is highly effective for reducing aryl ketones and is performed under basic conditions, which preserves the carboxylic acid group, thus avoiding a separate protection-deprotection sequence.

Step 1: Friedel-Crafts Acylation to form **5-oxo-5-(2-thienyl)pentanoic acid**


- **Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous Aluminum Chloride (AlCl_3 , 2.2 equivalents) and Dichloromethane (DCM) under a nitrogen atmosphere.
- **Reagent Addition:** Cool the suspension to 0°C in an ice bath. Add glutaric anhydride (1.0 equivalent) portion-wise, followed by the slow, dropwise addition of thiophene (1.1 equivalents) dissolved in DCM.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC (Thin Layer Chromatography).
- **Workup:** Carefully quench the reaction by pouring it over crushed ice and concentrated HCl. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude keto-acid intermediate.

Step 2: Wolff-Kishner Reduction to **5-(2-Thienyl)pentanoic acid**

- **Setup:** In a round-bottom flask fitted with a reflux condenser, dissolve the crude **5-oxo-5-(2-thienyl)pentanoic acid** from Step 1 in diethylene glycol.

- Reagent Addition: Add potassium hydroxide (4.0 equivalents) and hydrazine hydrate (3.0 equivalents).
- Reaction: Heat the mixture to 120-130°C for 2 hours. Then, increase the temperature to 190-200°C to distill off water and excess hydrazine. Maintain this temperature for an additional 4 hours.
- Workup: Cool the reaction mixture to room temperature and dilute with water. Acidify to pH 1-2 with concentrated HCl, which will precipitate the product.
- Purification: Collect the solid product by vacuum filtration. Recrystallize from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure **5-(2-Thienyl)pentanoic acid**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: A two-step synthesis of **5-(2-Thienyl)pentanoic acid**.

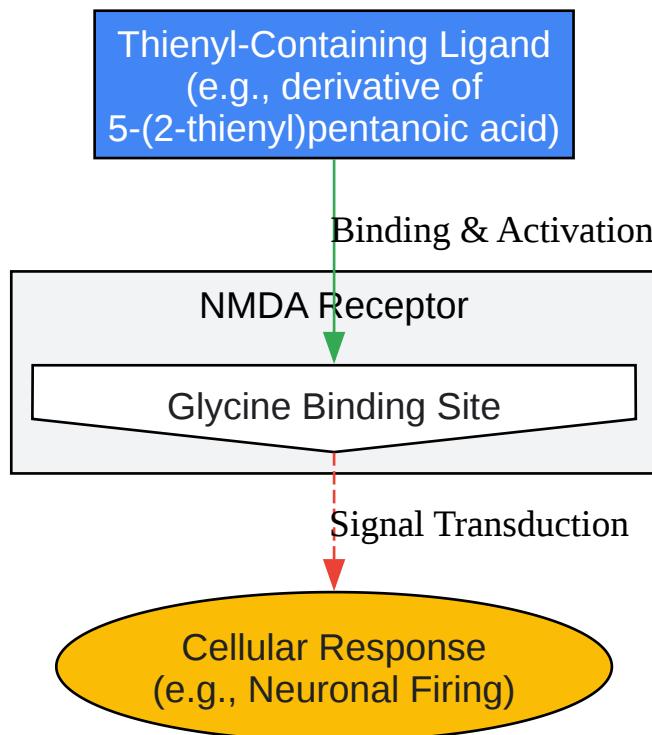
Part 3: Applications in Research and Drug Development

The true value of a chemical building block is realized in its applications. **5-(2-Thienyl)pentanoic acid** is a versatile scaffold for creating more complex molecules with potential biological activity.

Role as a Heterocyclic Building Block

The dual functionality of **5-(2-Thienyl)pentanoic acid** makes it an attractive starting material.

- Carboxylic Acid Handle: The -COOH group is a versatile functional handle for derivatization. It can be readily converted into esters, amides, or acid halides, enabling its conjugation to other molecules of interest, such as peptides, polymers, or fluorescent probes.
- Thiophene Ring: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization of the heterocyclic core.


This versatility is a cornerstone of library synthesis in the drug discovery process, where rapid generation of diverse analogues is essential for structure-activity relationship (SAR) studies.

[11]

Potential in Neurological Drug Discovery

The thiophene moiety is a privileged structure in medicinal chemistry, particularly for targeting the central nervous system (CNS). Thiophene-containing compounds have been investigated for a wide range of neurological and psychiatric disorders.

A pertinent example is the development of novel N-Methyl-D-Aspartate (NMDA) receptor agonists. A recent study detailed the design of (R)-3-(5-Thienyl)carboxamido-2-aminopropanoic acid derivatives that showed potent and subtype-specific agonist activity at NMDA receptors. [12] While this study does not use **5-(2-Thienyl)pentanoic acid** directly, it authoritatively establishes the thienyl pharmacophore as a key structural element for high-affinity binding at the glycine site of NMDA receptors. The pentanoic acid chain of our topic molecule could serve as a linker to position a pharmacophore (like an amino acid) correctly within a receptor binding site, analogous to the strategy employed in the cited research.

[Click to download full resolution via product page](#)

Caption: Ligand-receptor binding concept for drug action.

Future Research Directions

The structural features of **5-(2-Thienyl)pentanoic acid** open up several forward-looking research avenues:

- **PROTACs and Molecular Glues:** The pentanoic acid chain is an ideal length for a linker in Proteolysis Targeting Chimeras (PROTACs). One end could be derivatized to bind a target protein, while the other end is attached to an E3 ligase-recruiting moiety.
- **Antimicrobial Agents:** Thiophene derivatives have shown promise as antimicrobial agents. The lipophilic alkyl-thiophene portion combined with the polar carboxylic acid suggests potential for disrupting bacterial cell membranes.
- **Materials Science:** The compound could be used to synthesize novel polymers or functionalized surfaces, with the thiophene ring providing unique electronic properties.

Conclusion

5-(2-Thienyl)pentanoic acid, with a molecular weight of 184.26 g/mol, is more than just a chemical on a shelf.[1][2][3][4] It is a strategically designed building block whose physicochemical properties are well-defined and whose synthesis is achievable through robust, well-established chemical reactions. Its true potential lies in its application as a scaffold in medicinal chemistry, particularly in the rational design of novel therapeutics for neurological disorders where the thienyl moiety has proven to be a valuable pharmacophore.[12] This guide has provided the foundational knowledge, validated protocols, and forward-looking context for researchers to confidently incorporate this versatile compound into their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. chemscene.com [chemscene.com]
- 3. 5-(2-THIENYL)PENTANOIC ACID | 21010-06-0 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Buy 5-(2-Thienyl)Pentanoic Acid | 21010-06-0 [smolecule.com]
- 6. 5-(2-THIENYL)PENTANOIC ACID CAS#: 21010-06-0 [amp.chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 5-(2-Thienyl)pentanoic acid, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. 5-(2-thienyl)pentanoic acid [stenutz.eu]
- 10. 5-(2-THIENYL)PENTANOIC ACID(21010-06-0) 1H NMR [m.chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. Design of (R)-3-(5-Thienyl)carboxamido-2-aminopropanoic Acid Derivatives as Novel NMDA Receptor Glycine Site Agonists: Variation in Molecular Geometry to Improve Potency and Augment GluN2 Subunit-Specific Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [5-(2-Thienyl)Pentanoic Acid molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1207467#5-2-thienyl-pentanoic-acid-molecular-weight\]](https://www.benchchem.com/product/b1207467#5-2-thienyl-pentanoic-acid-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com